molecular formula C10H7F2NO B1435849 5-(Difluoromethoxy)quinoline CAS No. 1261813-77-7

5-(Difluoromethoxy)quinoline

Cat. No.: B1435849
CAS No.: 1261813-77-7
M. Wt: 195.16 g/mol
InChI Key: GEVZIOHIIPGSPB-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Scaffold as a Privileged Structure in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in the chemical sciences. tandfonline.comnih.govresearchgate.net This designation stems from its recurring presence in a vast array of bioactive compounds and natural products, including alkaloids like quinine (B1679958) and camptothecin. researchgate.net The synthetic versatility of the quinoline ring system allows for the generation of a large number of structurally diverse derivatives, making it a cornerstone in drug discovery and development. nih.gov

Quinoline-based compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net In the realm of oncology, for instance, numerous quinoline derivatives have been investigated, with some progressing to clinical trials and receiving approval as anticancer drugs. tandfonline.comnih.gov The ability of the quinoline nucleus to serve as a versatile scaffold for designing targeted therapies, such as kinase and topoisomerase inhibitors, underscores its significance in modern medicinal chemistry. tandfonline.comnih.gov

Strategic Importance of Difluoromethoxy Functionality in Molecular Design

The difluoromethoxy group (-OCF₂H) has emerged as a strategically important functionality in contemporary molecular design, particularly within the pharmaceutical and agrochemical industries. rsc.orgnih.gov Its incorporation into organic molecules can significantly modulate their physicochemical and biological properties. nih.gov The difluoromethoxy group is considered a bioisostere of other functional groups like hydroxyl, thiol, or amine groups, but with altered characteristics. nih.gov

One of the key attributes of the difluoromethoxy group is its ability to enhance lipophilicity, which can improve a molecule's permeability across cellular membranes. rsc.orgnih.gov Furthermore, the C-F bonds contribute to increased metabolic stability, a crucial factor in drug development. rsc.org The difluoromethoxy group can also act as a hydrogen bond donor, potentially leading to stronger and more specific interactions with biological targets. nih.govacs.org This unique combination of properties makes the difluoromethoxy moiety a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds. nih.gov

Research Landscape and Significance of 5-(Difluoromethoxy)quinoline Analogues

The convergence of the privileged quinoline scaffold with the advantageous difluoromethoxy group in the form of this compound and its analogues has opened up new avenues of research. While specific research on this compound itself is still emerging, studies on related substituted quinolines provide a strong rationale for its investigation. For example, derivatives of 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile (B1325343) have been explored for their potential as HER-2 kinase inhibitors in cancer therapy.

The synthesis of various quinoline derivatives bearing the difluoromethoxy group at different positions is being actively pursued. For instance, methods have been developed for the synthesis of 4-((5-(difluoromethoxy)-1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a]quinoline derivatives, which have been screened for antibacterial activity. chemrestech.comresearchgate.net The development of hexahydroquinoline derivatives from 4-(difluoromethoxy)benzaldehyde (B1349792) further highlights the utility of the difluoromethoxy-substituted aromatic core in generating structurally diverse compound libraries for biological screening. nih.gov The growing body of research on difluoromethoxylated quinolines and related heterocycles points towards a promising future for this compound analogues in the discovery of new therapeutic agents and functional materials. mdpi.combiointerfaceresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVZIOHIIPGSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Characterization of 5 Difluoromethoxy Quinoline Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the structure of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. In the study of 5-(difluoromethoxy)quinoline analogues, both ¹H and ¹³C NMR provide critical data for structural confirmation. nih.govresearchgate.netuncw.eduresearchgate.nettsijournals.com

For instance, in a series of hexahydroquinoline-3-carboxylate derivatives incorporating a 4-(difluoromethoxy)phenyl group, the ¹H NMR spectra show characteristic signals that confirm the structure. The proton of the difluoromethoxy group (OCHF₂) typically appears as a triplet with a large coupling constant (around 74.4 Hz) due to the coupling with the two fluorine atoms. tubitak.gov.tr The aromatic protons of the quinoline (B57606) and the phenyl rings resonate in the downfield region, and their splitting patterns provide information about their substitution patterns. tubitak.gov.tr

The ¹³C NMR spectra are equally informative. The carbon of the difluoromethoxy group is readily identifiable by its triplet signal, a result of one-bond coupling to the two fluorine atoms. For example, in some hexahydroquinoline derivatives, this signal appears in the range of 116-119 ppm. nih.gov The chemical shifts of the other carbon atoms in the quinoline and phenyl rings provide further evidence for the proposed structures. nih.govresearchgate.net The analysis of various substituted quinolines has shown that the placement of different functional groups significantly influences the chemical shifts of the aromatic protons and carbons. uncw.edu

Table 1: Representative ¹H NMR Data for a this compound Analogue

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
NH 9.14 s -
Ar-H2, Ar-H6 7.15 d 9.0
OCHF₂ 7.13 t 74.4
Ar-H3, Ar-H5 6.98 d 9.0
quinoline H4 4.87 s -
COOCH₃ 3.54 s -
2-CH₃ 2.28 s -
quinoline H8 2.50–2.52 m -
quinoline H7 1.71–1.72 m -
6-CH₃ 0.98 s -
6-CH₃ 0.90 s -

Data for Methyl 4-(4-(difluoromethoxy)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. tubitak.gov.tr

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. In the analysis of this compound analogues, IR spectra provide key evidence for the presence of the difluoromethoxy group and other functionalities.

The characteristic C-F stretching vibrations of the difluoromethoxy group are typically observed in the fingerprint region of the IR spectrum, generally between 1100 and 1250 cm⁻¹. Other important vibrations include the N-H stretching of the quinoline ring (if present), C=O stretching for ester or ketone groups, and C-H stretching for aromatic and aliphatic parts of the molecule. nih.govtubitak.gov.tr For example, in a series of hexahydroquinoline-3-carboxylates, the N-H stretching appears around 3300 cm⁻¹, while the C=O stretching of the ester and ketone groups are observed around 1700 cm⁻¹ and 1645 cm⁻¹, respectively. nih.gov The analysis of IR spectra in both solid and solution states can reveal interactions between the molecule and the solvent. scirp.org

Table 2: Key IR Absorption Bands for a this compound Analogue

Functional Group Wavenumber (cm⁻¹)
N-H stretching 3302
C-H stretching (aliphatic) 2931
C=O stretching (ester) 1697
C=O stretching (ketone) 1643

Data for Methyl 4-(4-(difluoromethoxy)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. tubitak.gov.tr

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nih.govresearchgate.net

In the study of this compound analogues, the molecular ion peak in the mass spectrum confirms the molecular weight of the compound. chempap.orgcdnsciencepub.commcmaster.ca The fragmentation patterns of quinoline derivatives can be complex but often involve the loss of small molecules like HCN. chempap.org The presence of the difluoromethoxy group introduces specific fragmentation pathways. For many quinoline derivatives, the molecular ions are the base peaks in the spectra, indicating their stability under electron impact. chempap.org The fragmentation of methoxyquinolines often proceeds through the loss of a methyl radical followed by the loss of carbon monoxide. cdnsciencepub.com

Table 3: High-Resolution Mass Spectrometry Data for a this compound Analogue

Compound Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
Methyl 4-(4-(difluoromethoxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 364.1435 364.1435

Data from a study on hexahydroquinoline derivatives. tubitak.gov.tr

Single Crystal X-ray Diffraction Analysis

For several analogues of this compound, single crystal X-ray diffraction studies have been successfully performed, revealing detailed structural features. researchgate.netresearchgate.net For example, the crystal structure of methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate shows that the molecule crystallizes in the monoclinic space group C2/c. researchgate.net The analysis reveals the presence of intermolecular N—H⋯O and C—H⋯O interactions that form a three-dimensional network. researchgate.net In some cases, disorder in the difluoromethoxyphenyl group is observed. researchgate.net The detailed bond lengths and angles obtained from these studies are crucial for understanding the molecule's stereochemistry and intermolecular interactions. researchgate.net

Table 4: Crystallographic Data for a this compound Analogue

Parameter Value
Compound Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Crystal system Monoclinic
Space group C2/c
Z 8

Data from a study on hexahydroquinoline derivatives. researchgate.net

Photophysical Properties of Quinoline Derivatives

The photophysical properties of quinoline derivatives, particularly their fluorescence, are of significant interest due to their potential applications in various fields, including as fluorescent probes and in materials science.

Fluorescence Emission Characteristics and Quantum Yields

Many quinoline derivatives exhibit strong fluorescence emission. researchgate.netbeilstein-journals.orgnih.gov The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. For instance, some quinoline-pyrene conjugates show emission spectra with distinct vibronic bands, while others display broad, structureless emission due to intramolecular stacking. researchgate.net

The introduction of a difluoromethoxy group can influence the photophysical properties. Studies on trifluoromethylated quinoline-phenol Schiff bases have shown that these compounds can have good fluorescence quantum yields, with values depending on the solvent polarity. beilstein-journals.org For example, some derivatives showed quantum yields ranging from 0.12 to 0.85 in different solvents like chloroform, DMSO, and methanol. beilstein-journals.org The fluorescence of quinoline derivatives can be harnessed for applications such as the detection of metal ions. nih.gov

Table 5: Fluorescence Quantum Yields (Φf) of a Trifluoromethylated Quinoline-Phenol Schiff Base in Different Solvents

Solvent Quantum Yield (Φf)
Chloroform (CHCl₃) 0.12–0.80
Dimethyl sulfoxide (B87167) (DMSO) 0.20–0.75
Methanol (MeOH) 0.13–0.85

Data from a study on trifluoromethylated quinoline-phenol Schiff bases. beilstein-journals.org

Solvatofluorochromism

Solvatofluorochromism is a phenomenon where the fluorescence emission spectrum of a compound changes in response to the polarity of its solvent environment. This property is particularly valuable in the design of fluorescent probes for sensing changes in local environments, such as the polarity of cellular membranes or protein binding sites.

Research into complex, π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles fused with tetrazolo[1,5-a]quinolines has revealed that these materials can exhibit strong solvatofluorochromic effects. acs.org This shift in fluorescence is attributed to the change in the dipole moment of the fluorophore upon excitation. Polar solvents stabilize the excited state more than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. The magnitude of this shift provides information about the polarity of the fluorophore's microenvironment. Quinoline-based probes designed to detect changes in polarity are instrumental in cell biology research. sioc-journal.cn

Table 1: Illustrative Example of Solvatofluorochromic Shift in a Quinoline-Based Dye This table demonstrates the typical change in emission wavelength for a solvatofluorochromic dye in solvents of varying polarity.

SolventPolarity (Dielectric Constant, ε)Typical Emission Max (λem)
Hexane1.88~450 nm (Blue-Green)
Toluene2.38~465 nm (Green)
Dichloromethane8.93~490 nm (Green-Yellow)
Acetonitrile37.5~520 nm (Yellow-Orange)
Methanol32.7~530 nm (Orange)

Note: Data is representative of the solvatofluorochromism phenomenon and not for a specific this compound analogue.

Two-Photon Absorption (2PA) Phenomena

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This phenomenon is the foundation for two-photon excitation microscopy, an advanced imaging technique offering deeper tissue penetration, reduced phototoxicity, and lower background autofluorescence compared to conventional one-photon microscopy. crimsonpublishers.com

An experimental investigation of complex quinoline derivatives, specifically those incorporating tetrazolo[1,5-a]quinoline (B14009986) scaffolds, showed that they exhibit 2PA properties in the near-infrared (NIR) range of 700–800 nm. acs.orgresearchgate.net Interestingly, these molecules display a notable deviation from the Laporte parity selection rule, which typically governs such transitions. acs.orgresearchgate.net This deviation suggests that a Hertzberg–Teller vibronic coupling mechanism may contribute to the allowed 2PA transition. acs.orgresearchgate.net

The molecular architecture plays a crucial role in 2PA efficiency. Studies on isoindolo[2,1-a]quinoline derivatives have found that maintaining the planarity between phenyl groups and the core quinoline skeleton is critical for achieving significant two-photon absorption properties. osaka-u.ac.jp The 2PA cross-section (σ₂), measured in Göppert-Mayer (GM) units, quantifies this efficiency. Certain 5-phenylisoindolo[2,1-a]quinoline derivatives have demonstrated σ₂ values as high as 56 GM, which are comparable to widely used fluorescent proteins. nih.govnih.gov Furthermore, multipolar systems, such as dipolar and octupolar derivatives based on a triphenylamino group, have been shown to enhance 2PA cross-sections. researchgate.net

Table 2: Two-Photon Absorption (2PA) Properties of Selected Quinoline Derivatives

Compound/Derivative ClassMax. 2PA Wavelength (nm)2PA Cross-Section (σ₂) (GM)SolventReference
5-Phenylisoindolo[2,1-a]quinoline (2c)97356DMSO nih.gov
5-Phenylisoindolo[2,1-a]quinoline (2g)97220DMSO nih.gov
Dipolar Triphenylamino-Quinoline (12)~7250.002THF researchgate.net
Octupolar Triphenylamino-Quinoline (13)~7750.04THF researchgate.net

Quinoline-Based Fluorescent Probes

The inherent photophysical properties of the quinoline ring system make it a privileged scaffold for the development of small-molecule fluorescent probes. nih.govcrimsonpublishers.com The nitrogen atom can act as a site for monitoring interactions with target molecules, leading to detectable changes in fluorescence. nih.gov Researchers have successfully engineered a wide variety of quinoline-based probes for detecting specific ions, biomolecules, and physiological parameters within living cells. crimsonpublishers.com

The design of these probes is often highly modular, allowing for the tuning of photophysical properties by modifying different domains of the core scaffold. nih.gov Key strategies include leveraging phenomena like Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Twisted Intramolecular Charge Transfer (TICT) to achieve a desired fluorescent response. crimsonpublishers.comsioc-journal.cn

Key Applications of Quinoline-Based Probes:

pH and Polarity Sensing: Probes have been developed that exhibit a two-stage fluorescence response to intracellular pH, allowing for the imaging of acidic organelles. nih.gov Others are designed to respond to environmental viscosity through a TICT mechanism, where the rotation of molecular components is hindered in more viscous media, "turning on" fluorescence. sioc-journal.cn

Detection of Metal Ions: A quinoline-based chemosensor was designed for the selective detection of copper ions (Cu⁺ and Cu²⁺), providing a differential colorimetric and fluorescent response with a significant bathochromic shift of approximately 35 nm upon binding. rsc.org

Imaging of Biomolecules in Disease: In the context of Alzheimer's disease, "turn-on" quinoline probes have been created for the selective imaging of tau aggregates, showing a 3.5-fold higher selectivity for tau fibrils over amyloid-β fibrils. nih.gov Other quinoline-malononitrile based probes operate in the near-infrared (NIR) range for imaging amyloid-β aggregates. crimsonpublishers.com

Cellular Organelle Imaging: Multiphoton fluorescent probes based on quinoline have been synthesized for the highly selective detection of lipid droplets in living cells, benefiting from large Stokes shifts and ICT effects. crimsonpublishers.com

Table 3: Summary of Selected Quinoline-Based Fluorescent Probes and Their Applications

Probe TypeTargetMechanism/ResponseKey Feature(s)Reference
Modular Quinoline ScaffoldIntracellular pHRatiometric shiftTwo-stage fluorescence response nih.gov
Quinoline-based QUI-VIViscosityTICT / "Turn-on"Fluorescence increases in high viscosity sioc-journal.cn
Quinoline-ChemosensorCopper Ions (Cu⁺/Cu²⁺)Colorimetric & Fluorescence EnhancementBathochromic shift (~35 nm) rsc.org
Quinoline-based Q-tau 4Tau Aggregates"Turn-on" FluorescenceLarge Stokes' shift, λem at 630 nm nih.gov
Multiphoton Fluorescent Probe (MPF)Lipid DropletsICTHighly selective, large Stokes' Shift crimsonpublishers.com

Computational Chemistry and Theoretical Insights into 5 Difluoromethoxy Quinoline

Electronic Structure Investigations using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the intrinsic electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, orbital energies, and electron distribution, which collectively determine the molecule's reactivity and physical properties. mdpi.comuni-heidelberg.detaylor.edu

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govrsc.org It is employed to determine optimized molecular geometries and to calculate electronic properties that govern a compound's stability and reactivity. researchgate.net A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govjoaquinbarroso.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govjoaquinbarroso.comscirp.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. scirp.org For quinoline (B57606) itself, DFT calculations have determined a HOMO-LUMO gap of approximately 4.83 eV. scirp.org In a study of a Schiff base containing a related 5-(difluoromethoxy)phenol moiety, the calculated HOMO-LUMO energy gap was 3.48 eV. japsonline.com

These calculations provide fundamental insights into how the difluoromethoxy substituent at the 5-position influences the electronic landscape of the quinoline ring system.

Table 1: Key Electronic Properties Calculated by DFT

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ionization potential and electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and electron-accepting ability.

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com |

Intramolecular charge transfer (ICT) is a crucial phenomenon that influences the optical and electronic properties of molecules. nih.gov This process involves the redistribution of electron density between different parts of a molecule upon electronic excitation. The analysis of such interactions can be performed using computational methods like Natural Bond Orbital (NBO) analysis. dergipark.org.tr

NBO analysis provides a detailed description of the Lewis-like bonding pattern, including lone pairs and bond orbitals, and quantifies delocalization effects as donor-acceptor interactions. wikipedia.orgwisc.edu In this framework, interactions between filled (donor) NBOs and empty (acceptor) NBOs in the molecule are analyzed. The stabilization energy associated with these interactions indicates the strength of the charge transfer. researchgate.net For quinoline derivatives, the nitrogen atom can act as a locus for tracking interactions and intramolecular charge transfer due to its electron-accepting properties. nih.govmdpi.com The difluoromethoxy group, with its electronegative fluorine atoms, can significantly influence the electron distribution and charge transfer characteristics within the 5-(Difluoromethoxy)quinoline molecule.

Molecular Modeling and Ligand-Protein Interaction Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.govresearchgate.netuobaghdad.edu.iq This method is instrumental in drug discovery for understanding potential mechanisms of action and for predicting the binding affinity between a ligand and its target protein. nih.gov

In a study involving derivatives of this compound, molecular docking was used to investigate their potential as antibacterial agents. Specifically, a series of 4-((5-(difluoromethoxy)-1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a]quinoline derivatives were docked into the active site of the InhA enzyme from Mycobacterium tuberculosis. researchgate.net The docking studies revealed that these compounds exhibited a binding mode similar to the native ligand, helping to establish a structural basis for their potential inhibitory activity. researchgate.net Such studies are crucial for understanding the key interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex, thereby guiding further structural optimization.

Table 2: Application of Molecular Docking

Component Role in the Study Example Finding
Ligand This compound derivatives The synthesized compounds. researchgate.net
Protein Target InhA enzyme of M. tuberculosis The biological target for antibacterial activity. researchgate.net

| Docking Goal | To predict binding mode and interactions. | Revealed a binding mode similar to the native ligand, suggesting a basis for inhibition. researchgate.net |

Predictive Modeling for Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are essential for medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. nih.govslideshare.net By systematically modifying parts of a molecule and observing the resulting changes in potency or efficacy, researchers can build predictive models that guide the design of more effective therapeutic agents. nih.govdigitellinc.com

For quinoline-based compounds, SAR studies have identified key structural features that are critical for their biological effects. nih.gov In a notable example, the SAR of a series of complex molecules containing a this compound core was investigated for their activity as Hepatitis B Virus (HBV) RNA destabilizers. acs.org The study explored how different substituents on the quinoline scaffold affected the compound's potency and metabolic stability. The difluoromethoxy group at the 5-position was identified as being optimal for achieving liver accumulation, a desirable pharmacokinetic property for treating liver diseases like HBV. This finding highlights the importance of the 5-(Difluoromethoxy) moiety in tailoring the broader properties of the molecule for a specific therapeutic purpose. acs.org Predictive QSAR (Quantitative Structure-Activity Relationship) models can be developed from such data to forecast the activity of new, unsynthesized analogs. researchgate.net

Structure Activity Relationship Sar Studies of 5 Difluoromethoxy Quinoline Derivatives

General Principles of SAR in Quinoline-Based Compounds

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, serves as a privileged scaffold in drug discovery. Its biological activity is highly dependent on the nature and position of substituents on both the benzenoid and pyridinoid rings. Several general SAR principles have been established for quinoline-based compounds across different therapeutic areas.

For antibacterial agents, particularly those targeting DNA gyrase, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is often considered essential for activity. The quinoline nucleus must be annulated to this pyridone system. Furthermore, the substitution pattern on the quinoline ring plays a critical role. For instance, in the context of antimalarial 4-aminoquinolines, an electron-withdrawing group at the 7-position, such as chlorine, is crucial for activity. mdpi.com

Positional and Substituent Effects on Biological Activity

The biological activity of quinoline derivatives is profoundly influenced by the position and electronic properties of their substituents. Modifications at different positions of the quinoline ring can lead to significant changes in potency, selectivity, and pharmacokinetic profiles.

Position 2: Introduction of substituents at the 2-position can sometimes lead to a decrease in activity, particularly in certain classes of antibacterial quinolones. However, in other contexts, this position can be modified to enhance target engagement.

Position 4: The 4-position is a common site for substitution, with 4-aminoquinolines being a well-known class of antimalarial drugs. The nature of the amino substituent and the length of the alkyl chain attached to it are critical for activity and for overcoming drug resistance. mdpi.com

Position 5: Substitution at the 5-position can influence the molecule's interaction with its biological target. For instance, an amino group at this position has been found in some active antibacterial compounds. researchgate.net The introduction of alkoxy groups at this position, such as a methoxy (B1213986) group, has been explored in the development of EZH2 inhibitors. nih.gov

Position 6: The 6-position is a key site for modulation of activity. The introduction of a fluorine atom at this position is a hallmark of the fluoroquinolone class of antibiotics and is associated with significantly enhanced antibacterial potency. researchgate.net Methoxy substitution at this position has also been shown to be favorable in certain antibacterial quinoline-carbonitrile derivatives. e3s-conferences.org

Position 7: This position is critical for the activity of many quinoline-based drugs. As mentioned, a chlorine atom at the 7-position is essential for the antimalarial activity of chloroquine. mdpi.com In fluoroquinolones, a piperazine (B1678402) ring or other cyclic amines at this position are responsible for a broader spectrum of activity. rsc.org

Position 8: Substitution at the 8-position can abolish the activity of certain 4-aminoquinoline (B48711) antimalarials. mdpi.com However, 8-aminoquinolines, such as primaquine, represent another important class of antimalarial agents.

The electronic nature of the substituents (electron-donating or electron-withdrawing) also plays a crucial role. Electron-withdrawing groups can modulate the pKa of the quinoline nitrogen and influence its interaction with biological targets. The steric bulk of the substituent can also affect binding affinity and selectivity.

To illustrate these effects, the following table presents hypothetical antibacterial activity data for a series of substituted quinoline derivatives, based on general SAR principles.

CompoundR5R6R7MIC (μg/mL) vs. S. aureus
1-H-H-H>128
2-NH2-H-H64
3-H-F-Piperazinyl2
4-OCH3-F-Piperazinyl4
5-OCHF2-F-Piperazinyl1

Specific Role of the Difluoromethoxy Group in Modulating Potency and Selectivity

The difluoromethoxy (-OCHF₂) group has emerged as a valuable substituent in medicinal chemistry due to its unique electronic and conformational properties. When incorporated at the 5-position of the quinoline ring, it is expected to significantly influence the compound's biological profile.

The difluoromethoxy group is a bioisostere of the methoxy (-OCH₃) and hydroxyl (-OH) groups. However, its properties are distinct. The strong electron-withdrawing nature of the two fluorine atoms reduces the pKa of the parent molecule compared to a methoxy-substituted analogue. This can alter the ionization state of the quinoline nitrogen at physiological pH, potentially impacting its interaction with target proteins.

Furthermore, the difluoromethoxy group is more lipophilic than a methoxy or hydroxyl group. This increased lipophilicity can enhance the compound's ability to cross cell membranes and the blood-brain barrier, which can be advantageous for targeting intracellular pathogens or central nervous system disorders. The Hansch π parameter, a measure of lipophilicity, is +1.04 for a trifluoromethoxy group, indicating its highly lipophilic nature. rsc.org While the difluoromethoxy group is less lipophilic than the trifluoromethyl group, it still contributes to increased lipophilicity.

One of the most significant advantages of the difluoromethoxy group is its enhanced metabolic stability. The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug. The oxygen atom in the difluoromethoxy group is also a weaker hydrogen bond acceptor compared to a methoxy group, which can reduce interactions with metabolic enzymes. rsc.org

The following table summarizes the key physicochemical properties of the difluoromethoxy group in comparison to other common substituents.

SubstituentHansch π ValueMetabolic StabilityHydrogen Bond Acceptor Strength
-OH-0.67LowStrong
-OCH3-0.02ModerateModerate
-OCHF2~ +0.4HighWeak
-OCF3+1.04Very HighVery Weak

Rational Design Strategies for Enhanced Biological Performance

The rational design of 5-(difluoromethoxy)quinoline derivatives with enhanced biological performance relies on a deep understanding of the SAR principles discussed above, coupled with modern drug design techniques.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. Molecular docking studies can be used to predict the binding mode of this compound derivatives within the active site of the target protein. This allows for the design of new analogues with optimized interactions, such as additional hydrogen bonds or hydrophobic contacts. For example, in the design of kinase inhibitors, the difluoromethoxy group can be positioned to interact with specific residues in the ATP-binding pocket. researchgate.net

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential structural features required for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. New this compound derivatives can then be designed to fit this pharmacophore model.

Bioisosteric Replacement: The difluoromethoxy group can be used as a bioisostere for other functional groups to improve the pharmacokinetic properties of a lead compound without sacrificing its potency. For example, replacing a metabolically labile methoxy group with a difluoromethoxy group can enhance metabolic stability and increase the in vivo efficacy of the compound.

Modulation of Physicochemical Properties: Rational design strategies also involve the fine-tuning of the physicochemical properties of the molecule. By strategically placing substituents on the quinoline ring, properties such as solubility, lipophilicity, and pKa can be optimized to achieve the desired ADME profile. The inclusion of the 5-difluoromethoxy group is a key part of this strategy to enhance lipophilicity and metabolic stability.

A successful rational design campaign involves an iterative process of designing, synthesizing, and biologically evaluating new compounds. The data obtained from each cycle of this process is used to refine the SAR model and guide the design of the next generation of more potent and selective this compound derivatives.

Mechanistic Biological Activity of 5 Difluoromethoxy Quinoline Analogues

Investigation of Molecular Targets and Pathways

The therapeutic effects of quinoline (B57606) analogues are often rooted in their ability to interact with specific molecular targets and modulate critical cellular pathways. These interactions can disrupt pathogen life cycles or interfere with the proliferation of abnormal cells.

Quinoline derivatives have been identified as potent inhibitors of several key enzymes involved in cell replication and signaling.

Topoisomerases: DNA topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription. Their inhibition is a well-established strategy in cancer chemotherapy. mdpi.com Novel series of pyrazolo[4,3-f]quinoline and quinazoline (B50416) hybrids have been synthesized and evaluated for their ability to inhibit these enzymes. mdpi.comnih.gov For instance, certain pyrazolo[4,3-f]quinoline analogues were found to be weakly effective against topoisomerase I but highly active against topoisomerase IIα. mdpi.com One particular compound, 2E, inhibited 88.3% of topoisomerase IIα activity, an efficacy comparable to the established drug etoposide (B1684455). mdpi.com Similarly, a quinazoline hybrid, compound 7, demonstrated an outstanding inhibitory potential against topoisomerase IIα with an IC50 value of 40.51 μM, surpassing etoposide in the same assay. nih.gov

Insulin-like Growth Factor (IGF) Receptors: The IGF-1 receptor (IGF-1R) is a tyrosine kinase receptor that plays a significant role in cell growth, survival, and differentiation; its overactivity is linked to numerous cancers. nih.govmedchemexpress.com Quinazoline derivatives, which share a heterocyclic core structure with quinolines, have been developed to target this receptor. A novel quinazoline derivative, HMJ-30, was designed to disrupt IGF-1R signaling, thereby inhibiting tumor invasion and migration in osteosarcoma cells. nih.gov The quinazoline ring is reported to occupy the adenine (B156593) binding site of the tyrosine kinase receptor, inhibiting its phosphorylation and downstream signaling pathways. nih.gov

Compound ClassTarget EnzymeKey FindingsReference CompoundSource
Pyrazolo[4,3-f]quinoline (Compound 2E)Topoisomerase IIαInhibited 88.3% of enzyme activity.Etoposide (89.6% inhibition) mdpi.com
Quinazoline Hybrid (Compound 7)Topoisomerase IIαShowed potent inhibitory activity with an IC50 of 40.51 μM.Etoposide (IC50 = 66.03 μM) nih.gov
Quinazoline Derivative (HMJ-30)IGF-1 ReceptorSelectively targeted the ATP binding site of IGF-1R, downregulating downstream signaling.N/A nih.gov

A significant challenge in chemotherapy and antimicrobial therapy is the efflux of drugs from target cells by transport proteins, leading to multidrug resistance (MDR). Quinoline analogues have been investigated for their ability to interact with and inhibit these pumps.

P-glycoprotein (P-gp): P-gp is a well-known ATP-dependent efflux pump that contributes to MDR in cancer cells by expelling a wide range of chemotherapeutic agents. nih.gov Certain quinoline derivatives have been shown to reverse P-gp-mediated MDR. nih.govnih.gov A specific derivative, compound 160a (8-(3-methoxybenzyloxy)quinoline-2-carbaldehyde), was found to reverse the MDR phenotype in P-gp-overexpressing tumor cells. nih.gov This compound increased the intracellular accumulation of doxorubicin, a known P-gp substrate, suggesting it inhibits the pump's transport function. nih.gov Further studies on a series of novel quinoline derivatives derived from NSC23925 confirmed that these compounds could strongly inhibit P-gp, with one analogue, YS-7a, showing a more potent inhibitory effect than the reference inhibitor verapamil. nih.gov

MexB protein: In Gram-negative bacteria such as Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a primary contributor to intrinsic and acquired antibiotic resistance. biomedpharmajournal.orgnih.gov The MexB protein is the inner membrane component responsible for substrate recognition and transport. nih.gov A study investigating the effect of quinoline-2-one derivatives on P. aeruginosa found that these compounds could modulate the gene expression of mexB. biomedpharmajournal.org While treatment with the antibiotic levofloxacin (B1675101) increased mexB gene expression, one of the quinoline derivatives (Q2) resulted in a smaller increase, suggesting a potential modulatory effect on the bacterial resistance mechanism. biomedpharmajournal.org

Compound ClassTarget ProteinOrganism/Cell LineMechanism/EffectSource
Quinoline Derivative (160a)P-glycoprotein (P-gp)Doxorubicin-resistant cancer cellsReverses multidrug resistance by inhibiting P-gp-mediated drug efflux. nih.gov
Quinoline Derivative (YS-7a)P-glycoprotein (P-gp)KB/VCR and K562/ADR cancer cellsInhibits P-gp transport function, showing stronger inhibition than verapamil. nih.gov
Quinoline-2-one Derivative (Q2)MexB Efflux PumpPseudomonas aeruginosaModulated the gene expression of mexB, causing a slight increase compared to control. biomedpharmajournal.org

Beyond direct enzyme or protein inhibition, some quinoline analogues can exert their biological effects by altering gene expression. Research into the modulation of cytokine generation by these compounds is an emerging area.

One study on analogues of FD-895, a natural product with a complex molecular structure, demonstrated that small stereochemical changes could significantly influence RNA splice modulation. nih.gov This modulation of the SF3B complex, a core component of the spliceosome, leads to discrete changes in the splicing of specific genes. The study found that different analogues produced unique gene-selective signatures, altering intron retention and exon skipping in genes such as DNAJB1, SF3A1, and SF3B2. nih.gov This suggests a sophisticated mechanism where quinoline-related structures can control cellular processes by directly influencing how genetic information is processed at the RNA level. nih.gov

Information regarding the direct modulation of cytokine generation by 5-(difluoromethoxy)quinoline analogues is not detailed in the available literature. However, the broad anti-inflammatory activities reported for the general class of quinoline derivatives suggest that interaction with inflammatory pathways, including cytokine signaling, is a plausible mechanism of action that warrants further investigation. nih.gov

In Vitro Pharmacological Spectrum of Activity

Quinoline analogues have been extensively tested in vitro, revealing a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites.

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents.

Antibacterial Activity: Numerous studies have confirmed the efficacy of novel quinoline derivatives against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, a series of newly synthesized quinoline derivatives showed excellent activity against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL. nih.gov Another study highlighted a quinoline derivative, HT61, which showed particular efficacy against Staphylococcus aureus biofilms. sgul.ac.uk

Antifungal Activity: Quinoline derivatives have also demonstrated significant potential as antifungal agents. nih.govresearchgate.net One investigation evaluated several derivatives against clinically relevant Candida species and dermatophytes. nih.gov Compound 5 in this study showed selective and potent activity against dermatophytes, with a geometric mean MIC of 19.14 µg/mL, and exhibited a favorable toxicological profile. nih.gov Other compounds were active against Candida albicans and Fusarium oxysporum. nih.govijrets.com

Antitubercular Activity: Tuberculosis remains a global health threat, and quinoline derivatives represent a promising avenue for new drug development. nih.govresearchgate.net A series of 33 quinoline derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Two compounds, 5e and 5f, were particularly potent, with MIC values of 6.25 and 3.12 µg/mL, respectively, showing activity comparable to the first-line drug ethambutol. nih.gov Another study of quinoline hybrids identified compounds 6d and 7d with promising antitubercular activity (MIC values of 18.27 and 15.00 µM, respectively) and low toxicity. eurekaselect.com

ActivityCompound Class/NameTarget Organism(s)Observed Activity (MIC/Inhibition Zone)Source
AntibacterialSubstituted QuinolinesB. cereus, Staphylococcus, Pseudomonas, E. coliMIC: 3.12 - 50 µg/mL nih.gov
Antibacterial(7-chloro-3-methyl-1-phenyl-2-naphthyl)-3-(4-nitrophenyl)-2-propen-1-oneStreptococcus pyogenes, Pseudomonas aeruginosaInhibition Zones: 10 - 19 mm ijrets.com
AntifungalQuinoline Derivative (Compound 5)DermatophytesMIC: 12.5 - 25 µg/mL nih.gov
AntifungalQuinoline Derivatives (Compounds 2 & 3)Candida spp.MIC: 25 - 50 µg/mL nih.gov
AntitubercularQuinoline Derivative (5f)Mycobacterium tuberculosis H37RvMIC: 3.12 µg/mL nih.gov
AntitubercularQuinoline Derivative (5e)Mycobacterium tuberculosis H37RvMIC: 6.25 µg/mL nih.gov
AntitubercularQuinoline Hybrid (7d)Mycobacterium tuberculosisMIC: 15.00 µM eurekaselect.com

The history of quinoline in medicine is inextricably linked to the fight against malaria, with quinine (B1679958) being the first effective treatment. Modern synthetic quinoline analogues continue to be a major focus of antimalarial drug discovery. nih.govrsc.orgymerdigital.com Numerous studies have demonstrated the potent in vitro and in vivo activity of novel quinoline derivatives against Plasmodium species. nih.gov

One study synthesized quinoline derivatives combined with sulfonamide or hydrazine (B178648)/hydrazide groups. The hydrazine/hydrazide derivatives were highly active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum and showed high selectivity. nih.gov In an in vivo model using mice infected with Plasmodium berghei, one hydrazine derivative (compound 1f) demonstrated activity similar to the reference drug chloroquine. nih.gov Another study synthesized quinoline derivatives that showed moderate to strong antimalarial activity against P. falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. nih.gov

Compound ClassPlasmodium Strain(s)Activity MetricKey FindingsSource
Quinolinyl thiourea (B124793) analogueP. falciparum (chloroquine-resistant)IC50Value of 1.2 µM. Selectively targeted parasites without harming HeLa cells. nih.gov
Hydrazine/hydrazide quinoline derivativesP. falciparum (CQ-sensitive and CQ-resistant)Selectivity Index (SI)Showed high selectivity (SI >1000). nih.gov
Hydrazine quinoline derivative (1f)P. berghei (in vivo)Schizonticidal ActionActivity against blood parasites was similar to chloroquine. nih.gov
Various quinoline derivativesP. falciparumIC50Values ranged from 0.014 to 5.87 µg/mL. nih.gov

Antiviral Activity (e.g., HIV, HBV)

Quinoline derivatives have been investigated as potential antiviral agents, with a primary focus on inhibiting key viral enzymes essential for replication. nih.gov For retroviruses like Human Immunodeficiency Virus (HIV), the enzyme reverse transcriptase (RT) is a critical target. nih.gov This enzyme converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. nih.gov

The primary mechanism of action for many antiviral quinoline analogues is the inhibition of HIV reverse transcriptase. nih.govnih.gov These compounds often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net Unlike nucleoside analogues, which compete with natural nucleotides for incorporation into the growing DNA chain, NNRTIs bind to an allosteric site on the enzyme. nih.gov This binding induces a conformational change in the reverse transcriptase protein, distorting the active site and inhibiting its function. nih.gov Molecular docking studies have shown that quinoline derivatives can form hydrogen bonds and π-interactions with key amino acid residues in the allosteric pocket of HIV-RT, such as Lys101, Lys103, Tyr188, and Tyr318, effectively blocking the enzyme's activity. nih.gov

Some quinoline derivatives have also been explored for activity against the Hepatitis B virus (HBV). One study noted that a 5-bromo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine derivative inhibited HBV replication, although at a higher concentration than the reference drug, 2',3'-dideoxycytidine. nih.gov The development of quinoline-based compounds continues to be an area of interest for broad-spectrum antiviral therapies. nih.gov

Table 1: Antiviral Activity of Selected Quinoline Analogues

Compound/Derivative Class Virus Mechanism of Action Key Findings
Quinoline Derivatives HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) Binds to an allosteric site on HIV-RT, inducing conformational changes that inhibit enzyme function. nih.govresearchgate.net
5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide HIV-1, HIV-2 Potent HIV-RT Inhibition Showed prudent anti-HIV activity against both HIV-1 (SI = 2.65) and HIV-2 (SI = 2.32). nih.gov
5-bromo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine derivative HBV Inhibition of HBV replication Inhibited HBV replication with a higher EC50 than the reference drug but was 3-5 fold less cytotoxic. nih.gov

Antitumor/Anticancer Activity

The antitumor activity of quinoline analogues is multifaceted, involving a range of mechanisms that interfere with cancer cell growth, proliferation, and survival. ijmphs.com These mechanisms include the inhibition of critical signaling kinases, disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and interference with DNA structure and function. mdpi.comnih.govnih.gov

Kinase Inhibition: A primary mechanism for the anticancer effect of quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net Analogues have been developed to target key kinases such as:

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF): These are involved in tumor growth, progression, and angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com

Pim-1 Kinase: This serine/threonine kinase is upregulated in many cancers and plays a role in controlling apoptosis and cell metabolism. ijmphs.com Certain quinoline derivatives act as effective Pim-1 inhibitors, leading to apoptosis and cell cycle arrest. ijmphs.com

c-Met Kinase: This is another receptor tyrosine kinase implicated in tumor growth and metastasis. mdpi.com

RAF Kinases (B-RAF, C-RAF): These are central components of the MAPK/ERK signaling pathway, which controls cell proliferation and survival. Some quinoline congeners show highly selective inhibitory activities against B-RAF and C-RAF kinases. ekb.eg

Induction of Apoptosis and Autophagy: Many quinoline compounds exert their anticancer effects by inducing apoptosis. nih.gov For instance, the novel quinoline derivative DFIQ has been shown to induce apoptosis in non-small-cell lung carcinoma (NSCLC) cells. nih.govresearchgate.net Its mechanism involves the disruption of reactive oxygen species (ROS) reduction, leading to the accumulation of superoxide (B77818) radicals. nih.govresearchgate.net This oxidative stress contributes to DNA damage and the activation of apoptotic proteins. nih.govresearchgate.net DFIQ also induces lysosome accumulation and autophagy, a cellular process that can lead to cell death in cancer. nih.gov Another derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was found to have cytotoxic potential against liver, colon, breast, and lung cancer cell lines by activating caspase-3 and p53 proteins, which are central to the apoptotic process. mdpi.com

Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is essential for cell division (mitosis). Some quinoline analogues function as microtubulin inhibitors, targeting the colchicine (B1669291) binding site on tubulin. nih.govekb.eg By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Other Mechanisms: Quinoline derivatives can also act as DNA intercalating agents, inserting themselves into the DNA double helix and interfering with replication and transcription. ijmphs.com Additionally, some compounds, like the derivative 91b1, have been found to inhibit cancer cell progression by downregulating the expression of specific proteins, such as Lumican, which is overexpressed in many cancers and promotes migration and invasion. mdpi.com

Table 2: Anticancer/Antitumor Activity of Selected Quinoline Analogues

Compound/Derivative Cancer Cell Line(s) Mechanism of Action IC50/GI50 Value
DFIQ Non-small-cell lung carcinoma (NSCLC) Induction of apoptosis and autophagy via ROS production and lysosome accumulation. nih.govresearchgate.net 4.16 µM (24h), 2.31 µM (48h). nih.govresearchgate.net
91b1 Hepatocellular carcinoma, Lung carcinoma, Esophageal squamous cell carcinoma Downregulation of Lumican expression, suppressing cell proliferation. mdpi.com Not specified
BAPPN HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast), A549 (Lung) Activation of caspase-3 and p53; deactivation of PCNA and Ki67. mdpi.com Not specified
Quinoline-based Pim-1 Inhibitor (Compound 5) PC-3 (Prostate) Pim-1 kinase inhibition, induction of apoptosis, and cell cycle arrest. ijmphs.com 1.29 µM. ijmphs.com
6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative (Compound 29) A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 c-Met Kinase Inhibition 0.035 - 0.35 µM across cell lines. researchgate.net
Quinoline Derivative (Compound 41) Various cancer cell lines Tubulin polymerization inhibition. ekb.eg 0.02 - 0.04 µM. ekb.eg

Anti-inflammatory Activity

Analogues of this compound are part of a broader class of quinoline derivatives that exhibit significant anti-inflammatory properties through various mechanisms. nih.gov These compounds primarily target key enzymes and signaling pathways involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): A major mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. rajpub.comrjptonline.orgnih.gov Some quinoline derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform that is upregulated during inflammation. nih.gov This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. rajpub.com In addition to COX inhibition, certain quinoline-based compounds also inhibit 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of inflammatory mediators. nih.gov Dual inhibition of both COX and LOX pathways can provide a broader anti-inflammatory effect. nih.gov

Suppression of Pro-inflammatory Cytokines: Quinoline derivatives can modulate the immune response by suppressing the production of pro-inflammatory cytokines. researchgate.net A key target is Tumor Necrosis Factor-alpha (TNF-α), a potent cytokine that plays a central role in systemic inflammation and autoimmune diseases. nih.govmdpi.com Some 1H-Imidazo[4,5-c]quinoline derivatives have been identified as potent TNF-α suppressors. nih.gov The mechanism of cytokine suppression often involves the inhibition of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.net By inhibiting the phosphorylation of key proteins in these pathways (e.g., IκBα, p65, ERK, JNK), these compounds prevent the transcription of genes for pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). researchgate.net

Table 3: Anti-inflammatory Activity of Selected Quinoline Analogues

Compound/Derivative Class Target Enzyme/Pathway Mechanism of Action Key Findings
Quinoline-pyrazole hybrids (e.g., 12c, 14a, 14b) COX-2 Selective inhibition of Cyclooxygenase-2. nih.gov Showed high inhibitory activity with IC50 values of 0.1-0.11 µM. nih.gov
Quinoline-pyrazole hybrids 5-LOX Inhibition of 5-Lipoxygenase. nih.gov Several compounds showed significant LOX inhibitory activity, higher than the reference drug Zileuton. nih.gov
1H-Imidazo[4,5-c]quinoline derivatives (e.g., Compound 10) TNF-α Suppression of Tumor Necrosis Factor-alpha production. nih.gov Identified as a potent TNF-α suppressor. nih.gov
2-substituted 3-arylquinoline derivatives NF-κB and MAPK signaling pathways Decreases secretion of pro-inflammatory cytokines (TNF-α, IL-6). researchgate.net Significantly reduces cytokine secretion in LPS-activated macrophages. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing 5-(Difluoromethoxy)quinoline with high purity?

  • Answer : The synthesis typically involves condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with halogenated intermediates (e.g., 2-(chloromethyl)-3,4-dimethoxypyridine) in the presence of an inorganic base. Key steps include controlling oxidation to avoid overoxidation to sulfone derivatives (a common impurity). Purity is ensured via HPLC and NMR spectroscopy. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts .

Q. How should this compound be handled and stored to maintain stability?

  • Answer : Store in airtight containers at -20°C in a desiccated environment to prevent hydrolysis or oxidation. Avoid exposure to light, moisture, and strong oxidizers. Use inert atmospheres (e.g., nitrogen) during handling. Stability assessments should include thermal gravimetric analysis (TGA) and accelerated degradation studies under varying pH and temperature conditions .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Answer : Use LC-MS for molecular weight confirmation, NMR (¹H/¹³C) for structural elucidation, and X-ray crystallography for absolute configuration determination. Impurity profiling requires high-resolution mass spectrometry (HRMS) and hyphenated techniques like LC-UV/IR .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives across assay systems be resolved?

  • Answer : Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Use molecular docking studies to evaluate binding interactions with receptors (e.g., PCSK9 or quorum-sensing proteins). Validate findings with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

Q. What strategies optimize the pharmacokinetic properties of this compound-based therapeutics?

  • Answer : Modify substituents on the quinoline core to enhance solubility (e.g., introducing polar groups) or reduce metabolic degradation (e.g., fluorination). Use in vitro models (e.g., liver microsomes) to assess metabolic stability and in silico tools (e.g., QSAR) to predict absorption and distribution .

Q. What mechanistic insights explain the stability of this compound under oxidative conditions?

  • Answer : The difluoromethoxy group’s electron-withdrawing effects reduce susceptibility to oxidation. Stability studies using radical scavengers (e.g., BHT) and EPR spectroscopy can identify reactive intermediates. Compare degradation pathways in protic vs. aprotic solvents to elucidate kinetic parameters .

Q. How can computational methods improve the design of this compound derivatives for selective target inhibition?

  • Answer : Employ molecular dynamics simulations to study ligand-receptor interactions (e.g., PCSK9 binding pockets). Use free-energy perturbation (FEP) calculations to predict substituent effects on binding affinity. Validate with synthetic analogs and crystallographic data .

Experimental Design & Data Analysis

Q. What frameworks guide the formulation of research questions for studying this compound’s biological activity?

  • Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to define study scope. For mechanistic studies, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with resource constraints .

Q. How should researchers design experiments to assess environmental impacts of this compound?

  • Answer : Conduct ecotoxicity assays (e.g., Daphnia magna mortality tests) and biodegradation studies under OECD guidelines. Use LC-MS/MS to quantify environmental persistence in soil/water matrices. Partner with waste management specialists for disposal compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.